4-Chlorophenyl 2,3,4,6-tetra-O-acetylhexopyranoside
Description
4-Chlorophenyl 2,3,4,6-tetra-O-acetylhexopyranoside is a fully acetylated glycoside derivative featuring a 4-chlorophenyl aglycone linked via an oxygen glycosidic bond to a hexopyranose core. The compound is characterized by its acetyl-protected hydroxyl groups at the 2, 3, 4, and 6 positions of the sugar moiety, which enhances its stability and modulates reactivity in synthetic applications.
Properties
Molecular Formula |
C20H23ClO10 |
|---|---|
Molecular Weight |
458.8 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H23ClO10/c1-10(22)26-9-16-17(27-11(2)23)18(28-12(3)24)19(29-13(4)25)20(31-16)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3 |
InChI Key |
SALMOSOXXNZOJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoide typically involves the acetylation of beta-D-glucopyranoside The process begins with the protection of the hydroxyl groups of beta-D-glucopyranoside using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine .
Industrial Production Methods
In an industrial setting, the production of 4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside may involve large-scale acetylation and glycosylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: The major product is the deacetylated glucopyranoside.
Substitution: The major products are derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves its interaction with specific molecular targets. The acetyl groups protect the hydroxyl groups of the glucopyranoside, allowing it to participate in selective reactions. The chlorophenyl group can interact with various enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Group
The 4-chlorophenyl group distinguishes this compound from analogs with electron-donating or withdrawing substituents. Key comparisons include:
Key Findings :
- Electron-withdrawing groups (Cl, NO₂) enhance resistance to nucleophilic attack during deacetylation but may reduce glycosidic bond stability in acidic conditions .
- Thio-glycosides (e.g., 4-methylphenyl thiogalactoside) exhibit greater hydrolytic stability than oxygen-linked analogs, making them preferred in glycosylation reactions .
Sugar Moiety and Acetylation Patterns
Comparisons with disaccharide derivatives highlight the impact of acetylation degree:
Key Findings :
Glycosidic Bond Reactivity
Deacetylation and glycosidic bond cleavage studies reveal:
- Anomeric Effect: Computational studies (B3LYP/6-31G*) on β-D-glucose pentaacetate show axial preference during deacetylation, a trend applicable to 4-chlorophenyl derivatives .
- Glycosidic Bond Cleavage: Alkyl glycosides (e.g., methyl α-D-glucopyranoside) undergo faster dealkylation than aryl analogs due to weaker C–O bonds .
- Thio vs. Oxygen Bonds : Thioglycosides (e.g., 4-methylphenyl thiogalactoside) resist acid-catalyzed hydrolysis, enabling stable intermediates in oligosaccharide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
